D-Altritol

Description

This compound has been reported in Cordiera sessilis, Himanthalia elongata, and Euonymus atropurpureus with data available.

Structure

3D Structure

Properties

IUPAC Name |

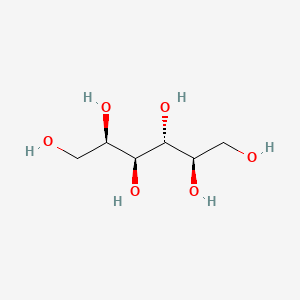

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder. | |

| Record name | Altritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-03-8, 5552-13-6 | |

| Record name | D-Altritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Altritol: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and extraction methodologies for D-Altritol, a rare hexitol with potential applications in various scientific and pharmaceutical domains. This document summarizes the current state of knowledge, presents available quantitative data, and outlines experimental protocols based on existing literature.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources, primarily within the marine and plant kingdoms. The most significant and well-documented source is the brown alga Himanthalia elongata.

Marine Algae

The brown alga (Phaeophyta) Himanthalia elongata, commonly known as thongweed, stands out as the most prominent natural source of this compound. In this marine macroalga, this compound is the dominant intracellular low-molecular-weight organic solute, playing a crucial role in osmotic regulation.[1]

Plants

This compound has also been reported in terrestrial plants, although detailed quantitative analyses are less common in the available literature. The known plant sources include:

-

Cordiera sessilis : A species of flowering plant in the family Rubiaceae.

-

Euonymus atropurpureus : Commonly known as the burning bush or wahoo.

Fungi

While the presence of this compound in certain fungi has been noted, specific species and the extent of its occurrence are not well-documented in the currently available scientific literature.

Quantitative Data on this compound Occurrence

Quantitative data for this compound in its natural sources is sparse. The most concrete information comes from studies on Himanthalia elongata.

| Natural Source | Organism Type | Analyte | Relative Concentration/Yield | Notes |

| Himanthalia elongata | Brown Alga | This compound vs. Mannitol | Mannitol is present at less than 20% of the this compound concentration.[1] | This compound is the dominant hexitol in this species. |

| Cordiera sessilis | Plant | This compound | Data not available | Mentioned as a source, but quantitative data is lacking. |

| Euonymus atropurpureus | Plant | This compound | Data not available | Mentioned as a source, but quantitative data is lacking. |

| Fungi | Fungus | This compound | Data not available | Occurrence is noted but not quantified in specific species. |

Extraction of this compound

General Experimental Protocol for Alditol Extraction from Brown Algae

This protocol outlines the key steps for the extraction and partial purification of alditols, like this compound, from brown algal biomass, such as Himanthalia elongata.

3.1.1. Biomass Preparation

-

Collection and Cleaning: Collect fresh Himanthalia elongata and wash thoroughly with seawater to remove epiphytes, sand, and other debris.

-

Drying: The cleaned biomass should be dried to a constant weight. This can be achieved by freeze-drying (lyophilization) or oven-drying at a low temperature (e.g., 60°C) to prevent degradation of the target compounds.

-

Milling: The dried algal biomass is then ground into a fine powder to increase the surface area for efficient extraction.

3.1.2. Extraction

-

Solvent System: A common solvent for extracting polar compounds like sugar alcohols is an aqueous ethanol or methanol solution (e.g., 80% ethanol).

-

Procedure:

-

Suspend the powdered algal biomass in the extraction solvent (e.g., a 1:10 solid-to-solvent ratio).

-

The extraction can be performed at room temperature with continuous stirring for several hours or under reflux for a shorter period (e.g., 2-4 hours) to enhance extraction efficiency.

-

The process can be repeated multiple times (e.g., 3 times) with fresh solvent to ensure exhaustive extraction.

-

-

Separation: After each extraction cycle, the mixture is centrifuged or filtered to separate the solid residue from the liquid extract. The supernatants from all extraction steps are then pooled.

3.1.3. Purification and Isolation

-

Solvent Removal: The pooled extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol/methanol.

-

Fractionation (Optional): The resulting aqueous extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove non-polar and moderately polar interfering compounds. The sugar alcohols will remain in the aqueous phase.

-

Chromatography:

-

Ion-Exchange Chromatography: To remove charged molecules, the aqueous extract can be passed through cation and anion exchange resins.

-

Size-Exclusion Chromatography (SEC): SEC can be used to separate molecules based on their size, which can help in isolating hexitols from larger polysaccharides.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., an amino-functionalized or a specific carbohydrate column) is the method of choice. The fractions are collected, and those containing this compound (as determined by analytical methods) are pooled.

-

3.1.4. Analysis and Quantification

-

Thin-Layer Chromatography (TLC): A preliminary method to monitor the presence of sugar alcohols in different fractions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Alditols are volatile and require derivatization (e.g., acetylation or silylation) before analysis by GC-MS. This method provides both qualitative and quantitative information.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is a standard method for the quantification of non-chromophoric compounds like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the isolated this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from a natural source like Himanthalia elongata.

This compound Catabolic Pathway

The following diagram depicts a simplified catabolic pathway for this compound, which is relevant for understanding its metabolism in organisms where it is found.

Conclusion

This compound is a naturally occurring sugar alcohol with Himanthalia elongata being its most significant known source. While quantitative data remains limited, its dominance over other polyols in this alga suggests it is a promising candidate for extraction. The development of a specific and optimized extraction and purification protocol is a critical next step for enabling further research into the biological activities and potential applications of this compound in drug development and other scientific fields. The methodologies outlined in this guide provide a foundational framework for researchers to build upon in their efforts to isolate and characterize this intriguing natural compound.

References

D-Altritol vs. L-Altritol: An In-depth Technical Guide on Enantiomeric Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enantiomeric differences between D-Altritol and L-Altritol. As enantiomers, these molecules share identical physical and chemical properties in an achiral environment but exhibit significant differences in their biological activity and metabolic pathways due to the stereospecific nature of enzymes and receptors. Understanding these differences is paramount for applications in drug development, biotechnology, and food science.

Physicochemical Properties

While enantiomers have identical intrinsic physicochemical properties, their interaction with plane-polarized light (optical activity) is equal and opposite. The data below is largely computed and represents the properties of either enantiomer in a non-chiral context.

| Property | This compound | L-Altritol | Reference(s) |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₆ | [1][2] |

| Molecular Weight | 182.17 g/mol | 182.17 g/mol | [1][2] |

| IUPAC Name | (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol | (2S,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol | [1][3] |

| CAS Number | 643-03-8 | 60660-58-4 | [1][3] |

| Appearance | White powder | Data not available (expected to be similar) | [1] |

| XLogP3 | -3.1 | -3.1 | [1][2] |

| Hydrogen Bond Donor Count | 6 | 6 | [1][2] |

| Hydrogen Bond Acceptor Count | 6 | 6 | [1][2] |

| Rotatable Bond Count | 5 | 5 | [1][2] |

| Topological Polar Surface Area | 121 Ų | 121 Ų | [1][2] |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) | Inferred |

Biological and Metabolic Differences

The most significant distinctions between D- and L-altritol arise from their interactions with biological systems. Stereospecific enzymes often preferentially metabolize one enantiomer over the other, leading to distinct metabolic fates and biological activities.

Natural Occurrence

-

This compound has been identified as a natural product in various organisms, including the brown algae Himanthalia elongata and plants like Cordiera sessilis and Euonymus atropurpureus.[1]

-

L-Altritol (also referred to as L-Talitol) has been reported in Vahlia capensis.[2]

Metabolic Pathways and Enzymatic Conversion

A key point of differentiation is the metabolism by alditol dehydrogenases. For instance, this compound-5-dehydrogenase (D-A5DH) from Agrobacterium tumefaciens exhibits stereospecific activity.

-

This compound Metabolism: this compound is a known substrate for D-A5DH, which oxidizes it to D-tagatose.[4] D-tagatose can then be phosphorylated to D-tagatose-6-phosphate, which is subsequently epimerized to D-fructose-6-phosphate, an intermediate of the central carbon metabolism.[5]

-

L-Altritol Metabolism: While D-A5DH is specific for systems with a 2R,3R absolute configuration, its promiscuity allows it to also act on L-altritol.[4] However, the reaction is less efficient and yields different products, a mixture of L-tagatose and L-psicose.[6] This differential enzymatic processing is a critical enantiomeric distinction.

References

- 1. This compound | C6H14O6 | CID 151263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Altritol | C6H14O6 | CID 1549089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to D-Altritol: Properties, Metabolism, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Altritol, a naturally occurring sugar alcohol. It covers its fundamental chemical properties, its role in metabolic pathways, and methodologies for its synthesis and analysis, designed for a scientific audience engaged in research and development.

Core Properties of this compound

This compound, also known as D-talitol, is a hexitol—a six-carbon sugar alcohol. It is an enantiomer of L-altritol and is found naturally as a metabolite in certain organisms, notably in brown algae (Phaeophyceae).[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 643-03-8 | [2][3] |

| Molecular Formula | C6H14O6 | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| Synonyms | D-Talitol, (2R,3R,4S,5R)-hexane-1,2,3,4,5,6-hexol | [3][4] |

| Physical Description | White to off-white powder or crystal | [1] |

| Melting Point | 105-108 °C | |

| Solubility | Soluble in water | |

| Natural Sources | Brown algae (e.g., Notheia anomala) | [1] |

Metabolic Pathway of this compound in Agrobacterium tumefaciens C58

This compound serves as a carbon source for certain bacteria, such as Agrobacterium tumefaciens C58. This bacterium possesses a catabolic pathway that converts this compound into a central metabolite of glycolysis, D-fructose 6-phosphate. This pathway involves a series of enzymatic reactions, beginning with the oxidation of this compound.

The key steps in this metabolic pathway are:

-

Oxidation: this compound is first oxidized to D-tagatose. This reaction is catalyzed by the enzyme this compound-5-dehydrogenase (D-A5DH).[5]

-

Phosphorylation: The resulting D-tagatose is then phosphorylated to D-tagatose 6-phosphate.

-

Epimerization: Finally, D-tagatose 6-phosphate is converted to D-fructose 6-phosphate, which can then enter the glycolytic pathway.[2]

Caption: Catabolic pathway of this compound in Agrobacterium tumefaciens.

Experimental Protocols and Methodologies

Chemoenzymatic Synthesis of this compound Derivatives

The enzymatic oxidation of this compound to D-tagatose can be achieved using this compound-5-dehydrogenase.[5] A general protocol for such a chemoenzymatic synthesis would involve:

-

Enzyme Expression and Purification: The gene encoding this compound-5-dehydrogenase from a source organism like Agrobacterium tumefaciens is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified using standard chromatographic techniques.

-

Enzymatic Reaction: The purified enzyme is incubated with this compound in a buffered solution at an optimal pH and temperature. The reaction progress can be monitored over time by taking aliquots and analyzing them.

-

Product Characterization: The product of the reaction, D-tagatose, can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Extraction of this compound from Natural Sources (e.g., Brown Algae)

A general workflow for the extraction and purification of this compound from algal biomass includes the following steps:

-

Biomass Harvesting and Preparation: Algal biomass is harvested, washed to remove salts and debris, and then freeze-dried or oven-dried. The dried biomass is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered biomass is subjected to solvent extraction, often using a polar solvent like ethanol or a mixture of solvents. This can be performed at room temperature with stirring or using techniques like sonication or microwave-assisted extraction to improve efficiency.

-

Purification: The crude extract is then purified to isolate this compound. This typically involves multiple chromatographic steps, such as column chromatography with silica gel or ion-exchange resins.

-

Analysis and Identification: The purified compound is analyzed and its identity confirmed using methods like High-Performance Liquid Chromatography (HPLC), GC-MS, and NMR.

Caption: General workflow for the extraction of this compound from algae.

Analytical Methods for this compound Detection and Quantification

Accurate detection and quantification of this compound are crucial for research and quality control. The most common analytical techniques employed are:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of sugar alcohols. This compound can be separated on various types of columns, such as those with amino-based stationary phases. Detection is often achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound is typically derivatized to increase its volatility. This is often done by converting the hydroxyl groups to their trimethylsilyl (TMS) ethers. The derivatized compound is then separated by GC and detected by MS, which provides both quantitative data and structural information based on the fragmentation pattern.[6]

Applications and Future Directions

This compound is primarily used as a biochemical reagent in life science research.[3] Its structural similarity to other sugar alcohols makes it a valuable tool for studying enzyme specificity and metabolic pathways. There is also interest in its potential use in the food and pharmaceutical industries as a low-calorie sweetener, similar to other polyols. Further research into its biological activities and potential health benefits may open up new avenues for its application in drug development and nutritional science.

References

- 1. Altritol synthesis by Notheia anomala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C6H14O6 | CID 151263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of D-Altritol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altritol, a hexitol and an isomer of more common sugar alcohols like D-sorbitol and D-mannitol, holds potential in various pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties, particularly its aqueous solubility and stability, is paramount for formulation development, manufacturing, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the available data on this compound's characteristics and offers detailed experimental protocols for its analysis. Due to the limited direct experimental data for this compound, this guide leverages data from its isomers, D-mannitol and D-sorbitol, to provide a robust framework for its characterization. This document adheres to the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products.[1][2][3][4]

Physicochemical Properties of this compound

This compound is a white, crystalline powder.[5] Its fundamental physicochemical properties are summarized in Table 1. These properties are crucial for predicting its behavior in aqueous solutions and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | [5][6][7] |

| Molecular Weight | 182.17 g/mol | [5][6] |

| Melting Point | 66-67 °C | [5] |

| Density | 1.596 g/cm³ | [5] |

| XLogP3 | -3.1 | [5][6] |

| Hydrogen Bond Donor Count | 6 | [5][6] |

| Hydrogen Bond Acceptor Count | 6 | [5][6] |

| Rotatable Bond Count | 5 | [6] |

| Physical Description | White to off-white powder or crystal | [5][8] |

| Storage Conditions | 2-8°C | [5] |

Aqueous Solubility of this compound and its Isomers

Table 2: Aqueous Solubility of D-Mannitol at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g water) | Reference |

| 7 | ~10 | [9] |

| 14 | 13 | [9] |

| 25 | 18 | [9] |

Table 3: Aqueous Solubility of D-Sorbitol at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g water) | Reference |

| 10 | 190 | [10] |

| 20 | 225 | [10] |

| 30 | 290 | [10] |

| 40 | 380 | [10] |

| 50 | 500 | [10] |

Note: The significant difference in solubility between D-mannitol and D-sorbitol, despite being isomers, highlights the impact of stereochemistry on crystal lattice energy and solute-solvent interactions. It is anticipated that the solubility of this compound will also be highly dependent on its specific stereoisomeric form.

Experimental Protocol for Determining Aqueous Solubility

A robust determination of this compound's aqueous solubility should be conducted using established methods such as the shake-flask method for thermodynamic solubility or nephelometric assays for kinetic solubility.[11][12][13]

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[11]

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-RI or GC-MS after derivatization.

Workflow for Thermodynamic Solubility Determination.

Stability of this compound in Aqueous Solutions

The stability of a drug substance in aqueous solution is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. While this compound is generally stable under normal conditions, forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[7]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15][16][17][18] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress. A degradation of 5-20% is generally considered optimal for these studies.[15][16]

-

Stock Solution Preparation: Prepare a stock solution of this compound in the appropriate aqueous medium.

-

Stress Conditions:

-

Acidic Hydrolysis: Adjust the pH of the this compound solution to acidic conditions (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Adjust the pH of the this compound solution to alkaline conditions (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the this compound solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Sample the solutions at various time points to monitor the extent of degradation.

-

Sample Analysis: Analyze the samples using a stability-indicating analytical method to quantify the remaining this compound and to detect and quantify any degradation products.

Forced Degradation Study Workflow.

Analytical Methodologies for this compound Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. Since this compound lacks a UV chromophore, common analytical techniques for its quantification include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

HPLC with Refractive Index Detection (HPLC-RI)

HPLC-RI is a widely used technique for the analysis of sugar alcohols.[19][20][21][22]

-

Principle: The refractive index detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column.

-

Column: Typically, an amino-based or a specific ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) is used for the separation of carbohydrates.[19]

-

Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and water or dilute acid, is employed.[19][22]

-

Sample Preparation: Samples from solubility or stability studies are typically diluted with the mobile phase and filtered before injection.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

GC-MS offers high sensitivity and specificity for the quantification and identification of alditols.[23][24][25][26][27]

-

Principle: Due to their low volatility, alditols must be derivatized to more volatile compounds before GC analysis. Acetate derivatization is a common approach.[23][27] The mass spectrometer provides structural information for identification.

-

Derivatization: The hydroxyl groups of this compound are acetylated using reagents like acetic anhydride in the presence of a catalyst.[23]

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5MS) is used for separation.[23]

-

Detection: Mass spectrometry is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[23]

-

Quantification: Quantification is typically performed using an external standard method with calibration curves.[23]

Conclusion

While direct experimental data on the aqueous solubility and stability of this compound is scarce, this technical guide provides a comprehensive framework for its characterization based on the properties of its isomers and established analytical methodologies. The provided experimental protocols for solubility determination and forced degradation studies, in conjunction with validated HPLC-RI or GC-MS methods, will enable researchers and drug development professionals to generate the necessary data to support the formulation and development of this compound-containing products. It is imperative that these studies are conducted to fully understand the physicochemical behavior of this compound and to ensure the quality, safety, and efficacy of its final dosage forms.

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. D-Talitol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. This compound | C6H14O6 | CID 151263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asset.library.wisc.edu [asset.library.wisc.edu]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. q1scientific.com [q1scientific.com]

- 16. sgs.com [sgs.com]

- 17. ijrpp.com [ijrpp.com]

- 18. ajpsonline.com [ajpsonline.com]

- 19. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 20. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]

- 23. [Determination of alditols in wine by gas chromatography-mass spectrometry after acetate derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. taylorfrancis.com [taylorfrancis.com]

A Technical Guide to the Spectroscopic Analysis of D-Altritol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for D-Altritol, a hexitol and sugar alcohol.[1][2] The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting predicted and experimental data in structured tables. Detailed experimental protocols are provided to aid in the replication and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules like this compound.[3][4] Due to the structural similarity of the protons and carbons in sugar alcohols, their NMR spectra are often complex, characterized by significant signal overlap, particularly in the ¹H NMR spectrum.

¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in D₂O shows a cluster of signals in the 3.6-3.9 ppm range, which is characteristic of methine and methylene protons attached to hydroxyl groups in sugar alcohols.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |

| H1, H6 | ~3.65 | Doublet of Doublets |

| H3 | ~3.73 | Multiplet |

| H2 | ~3.77 | Doublet |

| H4, H5 | ~3.84 | Doublet of Doublets |

| Source: Data predicted and compiled from various spectroscopic databases.[6] |

¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides distinct signals for each carbon atom in the this compound backbone. These chemical shifts are typical for sp³ hybridized carbons bonded to oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

| C1, C6 | ~64.0 |

| C3 | ~70.5 |

| C2, C4, C5 | ~72.0 - 73.0 |

| Source: Data predicted by computational models.[1] |

Experimental Protocol for NMR Analysis

This protocol outlines a general procedure for acquiring high-quality NMR spectra of polyols such as this compound.[7]

-

Sample Preparation:

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

-

Spectrum Acquisition:

-

¹H NMR: Acquire a standard 1D ¹H spectrum. The spectral width should be set to include all relevant signals (typically 0-10 ppm).[7]

-

¹³C NMR: Acquire a broadband-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH₃/CH (positive peaks) and CH₂ (negative peaks) signals, which is particularly useful for assigning the C1/C6 methylene carbons.[7]

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using an internal or external standard (e.g., DSS for samples in D₂O).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For this compound, the spectrum is dominated by absorptions from its hydroxyl (O-H) and alkane (C-H, C-C, C-O) moieties.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands, characteristic of an alcohol.[9]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3600 - 3200 | Strong, Broad |

| C-H | Stretch | 3000 - 2850 | Medium |

| O-H | Bend | 1450 - 1350 | Medium |

| C-O | Stretch | 1150 - 1050 | Strong |

| Source: General IR absorption ranges for alcohols.[9][10] |

Experimental Protocol for IR Analysis

This protocol describes the Attenuated Total Reflectance (ATR) method, a common technique for analyzing solid samples.[11]

-

Instrument Preparation:

-

Sample Analysis:

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.[11]

-

-

Cleaning:

-

After analysis, clean the ATR crystal meticulously with a suitable solvent (e.g., ethanol or isopropanol) and a soft cloth to prevent cross-contamination.[11]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For polyols like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility, while Liquid Chromatography-Mass Spectrometry (LC-MS) can analyze the compound directly.

GC-MS Data (Derivatized)

Polyols are typically derivatized, for example by trimethylsilylation (TMS), before GC-MS analysis. This process replaces the acidic protons of the hydroxyl groups with TMS groups, making the molecule more volatile.

Table 4: Mass Spectrometry Data for Altritol, TMS Derivative

| Parameter | Value |

| Molecular Formula | C₂₄H₆₂O₆Si₆ |

| Molecular Weight | 615.26 g/mol |

| Analysis Method | Gas Chromatography - Mass Spectrometry |

| Key Fragments (m/z) | Data for specific fragments is often complex due to rearrangements. Analysis typically focuses on the retention time and molecular ion peak if observable. |

| Source: NIST Mass Spectrometry Data Center.[12] |

LC-MS/MS Data (Predicted)

In LC-MS with electrospray ionization (ESI), this compound (MW: 182.17 g/mol [2]) is expected to be detected as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or other cations. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, primarily involving the loss of water molecules.

Table 5: Predicted LC-MS Ions and Fragments for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 183.086 | Protonated molecule |

| [M+Na]⁺ | 205.068 | Sodiated adduct |

| [M+H-H₂O]⁺ | 165.075 | Loss of one water molecule |

| [M+H-2H₂O]⁺ | 147.065 | Loss of two water molecules |

| [M+H-3H₂O]⁺ | 129.054 | Loss of three water molecules |

| Source: Predicted based on the molecular weight of this compound and common fragmentation pathways for polyols.[13] |

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general method for the analysis of polyols in a solution.[13]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a water/methanol mixture).

-

Create a series of dilutions to be used for calibration.

-

Filter the samples through a 0.22 µm syringe filter before injection to remove particulates.

-

-

LC Separation:

-

Column: Use a column suitable for polar compounds, such as an amino-based or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

MS Detection:

-

Ionization Source: Use an Electrospray Ionization (ESI) source, typically in positive ion mode.

-

Analysis Mode: Acquire data in full scan mode to identify the m/z of the parent ion (e.g., [M+Na]⁺).

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural confirmation. Select the parent ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[13]

-

Visualization of this compound Catabolism

This compound can be catabolized by certain microorganisms. The pathway involves the oxidation of this compound to D-tagatose, which is then phosphorylated and epimerized to enter central glycolysis as D-fructose 6-phosphate.[14]

Caption: Verified catabolic pathway of this compound.[14]

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0251634) [np-mrd.org]

- 2. This compound | C6H14O6 | CID 151263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.cn]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765) [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. athabascau.ca [athabascau.ca]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Altritol, TMS [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Industrial Potential of D-Altritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Altritol, a six-carbon sugar alcohol, is an intriguing but relatively underexplored polyol with a unique stereochemistry that presents a range of potential industrial applications. From its potential as a low-calorie sweetener to its role as a chiral building block in the synthesis of complex molecules and its involvement in biological pathways, this compound offers a versatile platform for innovation. This technical guide provides an in-depth exploration of the core industrial applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| Melting Point | 66-67 °C | [2] |

| Boiling Point | 494.9 °C at 760 mmHg | [2] |

| Density | 1.596 g/cm³ | [2] |

| Solubility | Soluble in water | [1] |

| Appearance | White to off-white powder or crystal | [2] |

Potential Industrial Applications

Low-Calorie Sweetener in the Food Industry

Regulatory Status: A crucial aspect for the application of any new food ingredient is its regulatory approval. A search of the U.S. Food and Drug Administration's (FDA) Generally Recognized as Safe (GRAS) Notice Inventory did not yield a specific GRAS notification for this compound.[9][10][11] Further toxicological studies and regulatory submissions would be necessary for its use as a food additive.

Logical Relationship for Sweetener Development

Development pathway for this compound as a sweetener.

Chiral Building Block in Organic Synthesis

The defined stereochemistry of this compound makes it a valuable starting material in "chiral pool" synthesis, a strategy that utilizes readily available enantiopure compounds to synthesize complex chiral molecules.[12][13][14][15] This approach can significantly reduce the number of synthetic steps and improve the overall efficiency of total synthesis. While a specific, detailed example of this compound being used for the synthesis of a complex natural product was not found in the reviewed literature, the general principle of using chiral polyols like D-mannitol is well-established for the synthesis of various natural products.

Hypothetical Synthetic Workflow: The following diagram illustrates a generalized workflow for utilizing a chiral hexitol like this compound in the synthesis of a complex target molecule.

Chiral pool synthesis workflow using this compound.

Precursor for Altritol Nucleic Acids (ANA) in Drug Development

A significant and well-documented application of this compound is in the synthesis of altritol nucleic acids (ANA), which are modified oligonucleotides with potential therapeutic applications. In ANA, the natural ribose sugar is replaced by a six-membered altritol ring. This modification can confer unique properties to the oligonucleotide, such as increased stability against nucleases and altered binding affinity to target RNA.

Experimental Protocol: Synthesis of Altritol Nucleoside Phosphoramidites

The synthesis of ANA requires the preparation of altritol nucleoside phosphoramidite building blocks.[16] The following protocol is a generalized procedure based on the literature.[16]

Starting Material: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.

Overall Reaction Scheme:

-

Nucleophilic Ring Opening: The epoxide ring of the starting material is opened by a nucleophilic attack of a protected nucleobase (e.g., adenine, guanine, cytosine, or uracil). This reaction is base-specific and may require different conditions for each nucleobase.[16]

-

Synthesis of Cytosine Nucleoside: The cytosine altritol nucleoside can be synthesized from the corresponding uracil congener.[16]

-

Protection of the 3'-Hydroxyl Group: The 3'-hydroxyl group of the altritol sugar is protected, for example, with a benzoyl group, to allow for controlled synthesis of the oligonucleotide chain.[16]

-

Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the desired position on the altritol sugar, creating the building block for oligonucleotide synthesis.

Workflow for Altritol Nucleoside Phosphoramidite Synthesis:

Synthesis of altritol nucleoside phosphoramidites.

Potential as a Kinase Inhibitor

There is an indication in the literature that D-Talitol (a synonym for this compound) may inhibit b-raf kinase activity. While the specific context and quantitative data are limited, this suggests a potential avenue for this compound in drug discovery, particularly in oncology, as BRAF is a key protein in a signaling pathway that controls cell growth and is often mutated in cancers.

Experimental Protocol: In Vitro BRAF Kinase Assay

To investigate the potential inhibitory effect of this compound on BRAF kinase, a standard in vitro kinase assay can be performed. The following is a generalized protocol based on commercially available kits and published methods.[17][18][19][20][21]

Materials:

-

Recombinant active BRAF kinase

-

Kinase substrate (e.g., unactive MEK1)

-

ATP

-

Kinase assay buffer

-

This compound (test compound)

-

Positive control inhibitor (e.g., a known BRAF inhibitor)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

Prepare a solution of the positive control inhibitor.

-

Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

-

-

Enzyme Reaction:

-

Add the diluted this compound or control solutions to the wells of the assay plate.

-

Add the diluted active BRAF kinase to all wells except the blank control.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., ambient temperature or 30 °C) for a defined period (e.g., 40 minutes).[18]

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP and measure the light output via a luciferase reaction.[18]

-

-

Data Analysis:

-

Correct the luminescence readings by subtracting the blank control.

-

Calculate the percent inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

-

BRAF Kinase Inhibition Assay Workflow:

Workflow for a BRAF kinase inhibition assay.

Biological Pathways

This compound Catabolism

Understanding the metabolic fate of this compound is crucial for its potential applications, particularly as a food ingredient. The catabolic pathway of this compound has been elucidated and involves a series of enzymatic conversions.[22]

Signaling Pathway of this compound Catabolism:

Catabolic pathway of this compound.

Future Outlook

This compound holds considerable promise for various industrial applications. However, further research is required to fully realize its potential. Key areas for future investigation include:

-

Quantitative Sensory Analysis: Detailed studies are needed to quantify the relative sweetness of this compound and characterize its sensory profile.

-

Toxicological and Metabolic Studies: Comprehensive safety and metabolic studies are essential to support a GRAS notification for its use in food.

-

Chiral Pool Synthesis Applications: The exploration of this compound as a starting material for the synthesis of high-value, complex natural products and pharmaceuticals should be pursued.

-

Kinase Inhibition Profiling: A broader screening of this compound against a panel of kinases is warranted to identify potential new therapeutic targets.

-

Optimization of Synthesis: The development of more efficient and scalable synthetic routes, including enzymatic methods, for the production of this compound will be crucial for its commercial viability.

References

- 1. D-Talitol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H14O6 | CID 151263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. polyols-eu.org [polyols-eu.org]

- 5. dietvsdisease.org [dietvsdisease.org]

- 6. Polyol Sweeteners - Nutra Food Ingredients [nutrafoodingredients.com]

- 7. caloriecontrol.org [caloriecontrol.org]

- 8. The Sweetener Book [sweetenerbook.com]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. GRAS Notices [hfpappexternal.fda.gov]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. | Semantic Scholar [semanticscholar.org]

- 15. Chiral pool - Wikipedia [en.wikipedia.org]

- 16. Synthesis of altritol nucleoside phosphoramidites for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 19. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of D-Altritol from D-Psicose: A Detailed Guide for Researchers

Application Note

The synthesis of D-altritol, a rare sugar alcohol, from the readily available ketose D-psicose is a topic of significant interest for researchers in drug development and chemical synthesis. The primary challenge in this conversion lies in the stereoselective reduction of the C2 keto group of D-psicose, which can yield two epimeric alditols: D-allitol and this compound. While enzymatic methods have been shown to be highly stereoselective for the production of D-allitol, chemical reduction methods offer a pathway to obtaining this compound, often as a mixture with D-allitol, which then requires subsequent purification.

This document provides a comprehensive overview of the available methods for the synthesis of this compound from D-psicose, with a focus on chemical reduction and subsequent purification. Detailed protocols are provided to guide researchers in this synthetic process.

Introduction

D-psicose (also known as D-allulose) is a C3 epimer of D-fructose and serves as a valuable chiral starting material for the synthesis of other rare sugars and sugar alcohols. The reduction of the carbonyl group at the C2 position of D-psicose leads to the formation of a new chiral center, resulting in the diastereomeric hexitols D-allitol and this compound. The stereochemical outcome of this reduction is highly dependent on the chosen method.

Enzymatic reductions, for instance, using ribitol dehydrogenase, have demonstrated high stereoselectivity, almost exclusively producing D-allitol. In contrast, chemical reductions, such as catalytic hydrogenation or reduction with metal hydrides like sodium borohydride, are generally less stereoselective and can produce a mixture of both D-allitol and this compound. This necessitates a robust purification strategy to isolate the desired this compound.

This guide will focus on the chemical reduction approach to synthesize this compound from D-psicose, followed by a detailed purification protocol.

Experimental Protocols

Protocol 1: Chemical Reduction of D-Psicose via Catalytic Hydrogenation

This protocol describes the non-stereoselective reduction of D-psicose to a mixture of this compound and D-allitol using catalytic hydrogenation.

Materials:

-

D-psicose

-

Raney Nickel (or other suitable hydrogenation catalyst such as Ruthenium on carbon)

-

Deionized water

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: If using Raney Nickel, wash the catalyst slurry several times with deionized water to remove any residual alkali.

-

Reaction Setup: In a high-pressure autoclave reactor, dissolve a known amount of D-psicose in deionized water to a desired concentration (e.g., 10-20% w/v).

-

Catalyst Addition: Add the pre-washed Raney Nickel catalyst to the D-psicose solution. The catalyst loading can be varied (e.g., 5-10% by weight of D-psicose).

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

-

Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-150°C) with constant stirring. The reaction time will vary depending on the temperature, pressure, and catalyst loading, and should be monitored for the complete consumption of D-psicose.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC or TLC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of this compound and D-allitol.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from D-allitol using column chromatography.

Materials:

-

Crude mixture of this compound and D-allitol from Protocol 1

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of ethanol in ethyl acetate or isopropanol in ethyl acetate)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Staining solution (e.g., p-anisaldehyde or potassium permanganate)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Concentrate the aqueous solution from Protocol 1 under reduced pressure using a rotary evaporator to obtain a viscous syrup.

-

Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.

-

Sample Loading: Dissolve the crude syrup in a minimum amount of the initial eluent and load it onto the prepared column.

-

Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the solvent, is often effective for separating diastereomers.

-

Fraction Collection: Collect fractions of the eluate.

-

TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing this compound and D-allitol. The two diastereomers should have different Rf values.

-

Pooling and Concentration: Pool the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

| Parameter | Catalytic Hydrogenation | Notes |

| Substrate | D-Psicose | |

| Products | This compound and D-Allitol | Diastereomeric mixture |

| Catalyst | Raney Nickel, Ru/C | Other hydrogenation catalysts may also be used. |

| Temperature | 100-150 °C | Higher temperatures may lead to side reactions. |

| Pressure | 50-100 bar H₂ | Higher pressure generally increases the reaction rate. |

| Solvent | Water | |

| Yield | Quantitative conversion of D-psicose | The ratio of this compound to D-allitol needs to be determined. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from D-psicose.

Caption: Workflow for this compound Synthesis and Purification.

Logical Relationship of Products

The reduction of D-psicose at the C2 position leads to the formation of two possible stereoisomers, this compound and D-allitol.

Caption: Diastereomeric Products from D-Psicose Reduction.

Conclusion

The synthesis of this compound from D-psicose is achievable through chemical reduction methods, which typically yield a mixture of this compound and its diastereomer, D-allitol. The provided protocols for catalytic hydrogenation and subsequent chromatographic purification offer a practical approach for researchers to obtain this compound for their studies. Careful optimization of the reduction conditions and the purification process is essential to maximize the yield and purity of the final product. Further research into stereoselective catalysts for the reduction of D-psicose could significantly improve the efficiency of this compound synthesis.

Application Notes and Protocols for D-Altritol in Cell Culture

For research use only. Not for use in diagnostic procedures.

Introduction

D-Altritol, a C2 epimer of D-mannitol, is a naturally occurring sugar alcohol found in some algae and plants.[1] While its metabolic pathways have been partially elucidated in microorganisms, its specific roles and applications in mammalian cell culture are not yet well-documented in publicly available literature. In bacteria such as Agrobacterium tumefaciens, this compound can be catabolized, beginning with its oxidation to D-tagatose.[2]

These application notes provide a general framework for researchers to begin investigating the effects of this compound on mammalian cells. The provided protocols are intended as a starting point and will require optimization for specific cell lines and experimental goals. Due to the limited data on its biological activity in mammalian systems, initial experiments should focus on determining its cytotoxicity and effective concentration range.

Physicochemical Properties

| Property | Value | Source |

| Synonyms | D-Talitol, Altritol | [1][3] |

| Molecular Formula | C6H14O6 | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in water | Inferred from polyol nature |

Hypothesized Cellular Signaling Pathway

Given that this compound is a sugar alcohol, it may interact with cellular metabolic pathways, particularly those involved in polyol metabolism. It could potentially compete with other sugars or polyols for cellular uptake or enzymatic activity. The following diagram illustrates a hypothesized pathway where this compound might influence cellular processes. This is a speculative model that requires experimental validation.

References

D-Altritol as a Substrate for Dehydrogenase Enzymes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-Altritol as a substrate for various dehydrogenase enzymes. This document includes key kinetic data, detailed experimental protocols for enzyme assays, and visualizations of the relevant metabolic pathways and experimental workflows.

Introduction

This compound, a six-carbon sugar alcohol, serves as a substrate for specific dehydrogenase enzymes, playing a role in microbial catabolism. Understanding the interaction between this compound and these enzymes is crucial for research in areas such as microbial metabolism, enzyme kinetics, and potentially for the development of novel therapeutic agents. This document focuses on two key enzymes known to utilize this compound: this compound 5-dehydrogenase from Agrobacterium fabrum (formerly Agrobacterium tumefaciens) C58 and sheep liver sorbitol dehydrogenase.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic constants for the interaction of this compound with this compound 5-dehydrogenase and sheep liver sorbitol dehydrogenase. This data is essential for comparative analysis and for designing experiments involving these enzymes.

| Enzyme | Source Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| This compound 5-dehydrogenase (EC 1.1.1.407) | Agrobacterium fabrum C58 | This compound | 1.4 | 1.9 | 1357 | 7.5 | 25 | Wichelecki, D. J., et al. (2015). Journal of Biological Chemistry, 290(47), 28963–28976.[1] |

| Sorbitol Dehydrogenase (EC 1.1.1.14) | Sheep Liver | This compound | 1.3 | 28.3 | 21769 | 7.0 | 25 | Lindstad, R. I., Köll, P., & McKinley-McKee, J. S. (1998). Substrate specificity of sheep liver sorbitol dehydrogenase. The Biochemical journal, 330 ( Pt 1)(Pt 1), 479–487.[2][3][4] |

| Sorbitol Dehydrogenase (EC 1.1.1.14) | Sheep Liver | This compound | 0.3 | 49.3 | 164333 | 10.0 | 25 | Lindstad, R. I., Köll, P., & McKinley-McKee, J. S. (1998). Substrate specificity of sheep liver sorbitol dehydrogenase. The Biochemical journal, 330 ( Pt 1)(Pt 1), 479–487.[2][3][4] |

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway of this compound and the general workflow for a dehydrogenase assay are provided below to facilitate a clearer understanding of the biological context and experimental procedures.

Experimental Protocols

The following protocols provide detailed methodologies for performing a dehydrogenase assay with this compound as the substrate.

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol is adapted from general procedures for polyol dehydrogenases and is suitable for determining the activity of enzymes that use NAD+ as a cofactor.[1][2][5][6]

Materials:

-

This compound

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Glycine

-

Sodium Hydroxide (NaOH)

-

Purified dehydrogenase enzyme or cell lysate containing the enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder

-

pH meter

-

Reaction tubes/cuvettes

Reagent Preparation:

-

Assay Buffer (50 mM Glycine/NaOH, pH 10.0): Dissolve 0.375 g of glycine in 80 mL of deionized water. Adjust the pH to 10.0 with NaOH. Bring the final volume to 100 mL with deionized water.

-

This compound Stock Solution (500 mM): Dissolve the required amount of this compound in the assay buffer to achieve a final concentration of 500 mM.

-

NAD+ Stock Solution (50 mM): Dissolve the required amount of NAD+ in deionized water to achieve a final concentration of 50 mM. Store frozen in aliquots.

Assay Procedure:

-

Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

-

In a reaction cuvette, prepare the reaction mixture by adding the following in order:

-

830 µL of 50 mM Glycine/NaOH buffer (pH 10.0)

-

100 µL of 50 mM NAD+ solution (final concentration: 5 mM)

-

50 µL of enzyme solution (diluted in assay buffer as needed)

-

-

Mix gently by inversion and incubate for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of 500 mM this compound stock solution (final concentration: 10 mM).

-

Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Ensure that the rate is linear during the measurement period.

-

Control: Perform a blank reaction containing all components except the this compound substrate to correct for any background NAD+ reduction.

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))

-

Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

-

Protocol 2: Sample Preparation from Bacterial Culture for Enzyme Assay

This protocol describes the preparation of a cell lysate from Agrobacterium fabrum for use in the dehydrogenase assay.

Materials:

-

Bacterial culture of Agrobacterium fabrum grown in a suitable medium (e.g., LB broth)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

-

Sonicator or French press

-

Centrifuge

Procedure:

-

Grow a culture of Agrobacterium fabrum to the mid-logarithmic phase.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in cold Lysis Buffer.

-

Disrupt the cells by sonication on ice or by passing them through a French press.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the crude cell extract with the dehydrogenase enzyme.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

The cell extract is now ready for use in the dehydrogenase activity assay. It can be stored at -80°C for future use.

Conclusion

This compound is a recognized substrate for specific dehydrogenases, with this compound 5-dehydrogenase from Agrobacterium fabrum and sheep liver sorbitol dehydrogenase being notable examples. The provided kinetic data and experimental protocols offer a solid foundation for researchers to further investigate the role of this compound in metabolic pathways and to explore the substrate specificities of these and other dehydrogenase enzymes. The visualized pathway and workflow diagrams serve as quick references for understanding the underlying biological and experimental processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Substrate specificity of sheep liver sorbitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric assay for measuring polyol dehydrogenase activity protocol v1 [protocols.io]

Application of D-Altritol in Metabolic Pathway Studies: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Note: D-Altritol as a Potential Modulator of Polyol Metabolism

Introduction

This compound is a six-carbon sugar alcohol (polyol), a stereoisomer of the more commonly known sorbitol and mannitol. While this compound is found in some algae and plants[1], its application as a tool in mammalian metabolic pathway studies is not well-established in scientific literature. However, its structural similarity to other polyols suggests potential interactions with key metabolic pathways, particularly the polyol pathway, which is implicated in diabetic complications. This document provides a prospective overview of how this compound could be used in metabolic research, drawing parallels with established methodologies for other polyols.

The Polyol Pathway: A Potential Target for this compound

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.[2] Under normal physiological conditions, this pathway is minimally active.[3] However, in hyperglycemic states, such as in diabetes mellitus, the increased availability of glucose leads to its enhanced flux through the polyol pathway.[2][4]

The key enzymes in this pathway are:

-

Aldose Reductase: This enzyme reduces glucose to sorbitol, consuming NADPH in the process.[4]

-

Sorbitol Dehydrogenase: This enzyme oxidizes sorbitol to fructose, producing NADH.[4]

Overactivation of the polyol pathway is linked to the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy, due to the accumulation of sorbitol and subsequent osmotic stress, as well as the depletion of NADPH leading to increased oxidative stress.[5]

Given that this compound is a polyol, it is plausible that it could interact with the enzymes of the polyol pathway. For instance, it could potentially act as a substrate or an inhibitor of aldose reductase or sorbitol dehydrogenase. Investigating these potential interactions could be a novel research avenue for understanding and potentially modulating the polyol pathway in disease states.

Hypothetical Research Applications

-

Investigating this compound as a Substrate for Polyol Pathway Enzymes: Experiments could be designed to determine if this compound can be metabolized by aldose reductase and/or sorbitol dehydrogenase in mammalian cells or with purified enzymes.

-

Exploring this compound as an Inhibitor of the Polyol Pathway: this compound could be screened for its ability to inhibit the conversion of glucose to sorbitol by aldose reductase. If it acts as an inhibitor, it could be a lead compound for the development of therapeutics to mitigate diabetic complications.

-

Studying the Impact of this compound on Cellular Redox Balance: By potentially interacting with the polyol pathway, this compound might alter the intracellular concentrations of NADPH and NADH, thereby affecting the cellular redox state. This could be of interest in studies on oxidative stress-related diseases.

-

Use of Isotopically Labeled this compound as a Metabolic Tracer: While not currently documented, the synthesis of isotopically labeled this compound (e.g., with 13C) could enable its use as a tracer to follow its metabolic fate in cells and tissues, providing insights into novel metabolic pathways.

Data Presentation

Due to the limited research on this compound in mammalian metabolic pathways, there is a lack of quantitative data to summarize. However, were such studies to be conducted, the data could be presented as follows for clear comparison.

Table 1: Hypothetical Kinetic Parameters of this compound with Polyol Pathway Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) |

| Aldose Reductase | Glucose | 10 | 5.0 |

| This compound | Not Determined | Not Determined | |

| Sorbitol Dehydrogenase | Sorbitol | 0.5 | 10.0 |

| This compound | Not Determined | Not Determined |

Table 2: Hypothetical Effect of this compound on Sorbitol Accumulation in High-Glucose Conditions

| Treatment Condition | Intracellular Sorbitol (nmol/mg protein) |

| Normal Glucose (5 mM) | 5.2 ± 0.8 |

| High Glucose (25 mM) | 45.7 ± 5.1 |

| High Glucose + this compound (1 mM) | Not Determined |

| High Glucose + this compound (10 mM) | Not Determined |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on the polyol pathway.

Protocol 1: In Vitro Enzyme Assay for Aldose Reductase Activity

Objective: To determine if this compound can act as a substrate or inhibitor of purified aldose reductase.

Materials:

-

Purified recombinant human aldose reductase

-

NADPH

-

D-Glucose (substrate)

-

This compound

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH (final concentration ~0.1 mM), and aldose reductase.

-

To determine if this compound is a substrate, add varying concentrations of this compound to the reaction mixture and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

As a positive control, use D-Glucose as the substrate.

-

To test for inhibition, perform the assay with D-Glucose as the substrate in the presence and absence of varying concentrations of this compound.

-

Calculate the rate of NADPH oxidation from the linear phase of the reaction.

-

Determine kinetic parameters (Km and Vmax) or inhibition constants (IC50, Ki) by fitting the data to appropriate enzyme kinetic models.

Protocol 2: Cellular Assay for Sorbitol Accumulation

Objective: To assess the effect of this compound on sorbitol accumulation in cultured mammalian cells under high-glucose conditions.

Materials:

-

Mammalian cell line of interest (e.g., retinal cells, Schwann cells)

-

Cell culture medium (e.g., DMEM) with normal (5 mM) and high (25 mM) glucose concentrations

-

This compound stock solution

-

Cell lysis buffer

-

Metabolite extraction solution (e.g., 80% methanol)

-

Analytical method for sorbitol quantification (e.g., GC-MS, LC-MS, or a commercially available sorbitol assay kit)

Procedure:

-

Culture cells to the desired confluency in normal glucose medium.

-

Incubate the cells in high glucose medium in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a normal glucose control.

-

After incubation, wash the cells with ice-cold PBS and quench metabolism by adding the cold metabolite extraction solution.

-

Harvest the cell extracts and centrifuge to pellet cellular debris.

-

Analyze the supernatant for sorbitol content using the chosen analytical method.

-

Normalize the sorbitol levels to the total protein content of the cell lysate.

-

Compare the sorbitol levels between the different treatment groups.

Visualizations